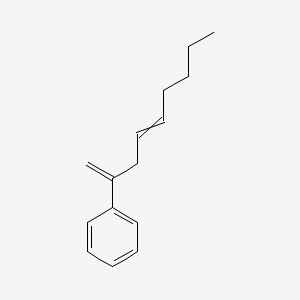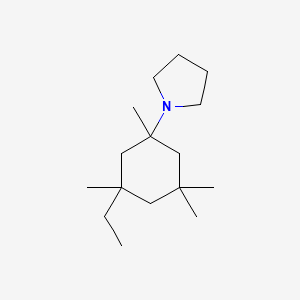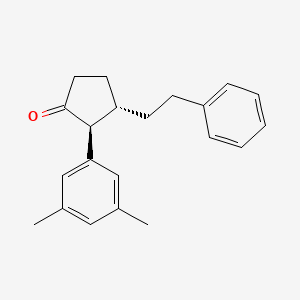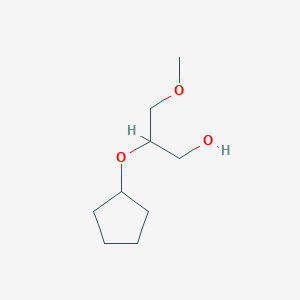
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol is an organic compound that belongs to the class of benzothiadiazoles
Preparation Methods
The synthesis of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the use of benzo[c][1,2,5]thiadiazole as a core structure, which is then modified through various chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential use in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with electron-rich and electron-deficient sites, making it an effective electron donor or acceptor. This property is particularly useful in applications such as organic electronics and photovoltaics, where efficient charge transfer is essential[4][4].
Comparison with Similar Compounds
(4,7-Dihydro-4,7-ethano-2-benzothiene-1,3-diyl)dimethanol can be compared with other similar compounds such as:
4,7-Dibromo-2,1,3-benzothiadiazole: Known for its use in the synthesis of light-emitting diodes and conducting polymers.
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Used as a fluorescent sensor and in photovoltaic applications.
The uniqueness of this compound lies in its specific structural features that allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
630130-87-9 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-4-thiatricyclo[5.2.2.02,6]undeca-2,5,8-trien-3-yl]methanol |
InChI |
InChI=1S/C12H14O2S/c13-5-9-11-7-1-2-8(4-3-7)12(11)10(6-14)15-9/h1-2,7-8,13-14H,3-6H2 |
InChI Key |
ARSLQGYHRXMLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C3=C(SC(=C23)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


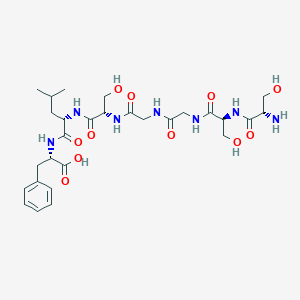

![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
![4-[6-(2-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzoic acid](/img/structure/B14214248.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
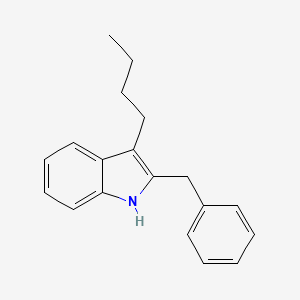
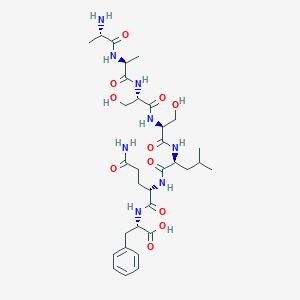
![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

